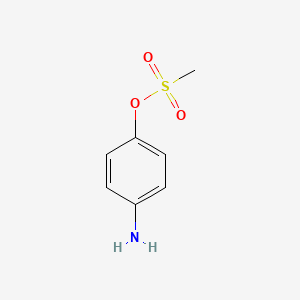

(4-aminophenyl) methanesulfonate

Description

Contextual Significance within Organic Synthesis and Materials Science

In the domain of organic synthesis , (4-aminophenyl) methanesulfonate (B1217627) serves as a crucial intermediate for the creation of more complex molecules, including dyes and pharmaceuticals. Its utility stems from the reactivity of its two functional groups. The methanesulfonate group (-OSO₂CH₃) is an excellent leaving group, analogous to a halide, which facilitates nucleophilic substitution reactions. This allows the compound to act as an alkylating agent, a property valuable in modifying other molecules, including biomolecules in biochemical studies. The presence of the primary amino group (-NH₂) offers a reactive site for a different set of transformations, such as diazotization, acylation, and amide bond formation, further expanding its synthetic versatility.

Within materials science , the significance of (4-aminophenyl) methanesulfonate is linked to the development of functional polymers. The compound's amino group makes it a potential precursor for synthesizing conducting polymers, such as derivatives of polyaniline. nih.govmdpi.com Conducting polymers are a class of materials with alternating single and double bonds that exhibit electrical conductivity and are central to applications in electronics, sensors, and biomedical devices. mdpi.com The amino group is essential for polymerization, often through electrochemical methods, and provides a handle for further modification of the resulting polymer to tune its properties. nih.govnih.gov While direct polymerization of this compound is not widely documented, structurally related aminophenyl compounds are used as monomers and curing agents for resins, indicating the potential of this class of compounds in creating advanced materials. sigmaaldrich.com

Historical Development and Evolution of Methanesulfonate Chemistry

The chemistry of methanesulfonates is intrinsically linked to the development of its parent acid, methanesulfonic acid (MSA). MSA is considered a bridge between inorganic and organic chemistry. nih.gov

The journey began in the 1840s when German chemist Hermann Kolbe first identified methanesulfonic acid. nih.gov For much of its history, MSA was primarily of academic interest. The term "mesyl" for the methanesulfonyl group (CH₃SO₂-) and "mesylate" for its esters and salts were coined in 1938, terms that are now standard in organic chemistry. nih.gov

A significant shift occurred in the mid-20th century with the development of industrial-scale production processes. In the 1960s, the Pennwalt Corporation in the US developed a chlorine-based oxidation process for manufacturing MSA. nih.gov More recently, companies like BASF and Grillo-Werke AG have pioneered more environmentally friendly and cost-effective synthesis routes, such as the direct reaction of methane (B114726) with oleum, which has increased its availability and broadened its industrial applications. nih.govnih.gov This evolution from a laboratory curiosity to a widely available industrial chemical has been pivotal, enabling the synthesis and exploration of its derivatives, including this compound, for specialized research applications.

Scope, Objectives, and Research Trajectories for (4-aminophenyl)methanesulfonate

Current and future research involving this compound is directed along several key trajectories, primarily focusing on its application as a specialized chemical building block.

Table 2: Key Research Areas for this compound

| Research Area | Objective | Potential Applications |

|---|---|---|

| Medicinal Chemistry | Synthesis of novel bioactive molecules and drug candidates. | Development of new antimicrobial and anticancer agents. |

| Pharmaceutical Science | Formation of new salt forms of existing drugs. | Improvement of drug solubility, stability, and bioavailability. |

| Specialty Chemicals | Use as a versatile intermediate for complex organic structures. | Production of custom dyes, biochemical reagents, and other high-value chemicals. |

| Materials Science | Exploration as a precursor for functional polymers. nih.gov | Creation of novel conducting polymers for sensors, electronics, and biomedical scaffolds. |

A primary objective is its utilization in medicinal chemistry and drug discovery . Researchers are exploring its role as a scaffold or intermediate in synthesizing new therapeutic agents, with investigations into its potential antimicrobial and anticancer properties. A related trajectory in pharmaceutical science is the use of methanesulfonate salts to improve the physicochemical properties of active pharmaceutical ingredients. For example, forming a methanesulfonate salt of the drug dapsone (B1669823) has been studied as a strategy to alter its crystal structure and potentially its solubility.

In synthetic organic chemistry , the objective is to leverage the compound's dual functionality to build complex molecular architectures for the specialty chemicals industry.

Looking forward, a nascent but promising research trajectory lies in materials science . The exploration of this compound as a monomer or co-monomer for specialty polymers, particularly conducting polymers, represents a significant area for future investigation. The ability to incorporate the sulfonate functionality into a polymer backbone could impart unique properties, opening avenues for new materials with tailored electronic and physical characteristics. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFRDPWUJPMCRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101290495 | |

| Record name | Phenol, 4-amino-, 1-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24690-19-5 | |

| Record name | Phenol, 4-amino-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24690-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-amino-, 1-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-amino-, 1-methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Aminophenyl Methanesulfonate

Reduction-Based Approaches for Aromatic Nitro Precursors

The reduction of the nitro group in (4-nitrophenyl)methanesulfonate to an amino group is a primary and widely applicable strategy for the synthesis of (4-aminophenyl)methanesulfonate. This transformation can be achieved through several robust methods, including catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation.

Catalytic Hydrogenation Strategies

Catalytic hydrogenation is a versatile and widely used method for the reduction of nitroarenes due to its high efficiency and clean reaction profiles. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Detailed research findings indicate that palladium-based catalysts are highly effective for the hydrogenation of nitroaromatics. For instance, the selective hydrogenation of N-4-nitrophenyl nicotinamide has been successfully demonstrated using a stabilized palladium nanoparticle catalyst. rsc.org This suggests that similar conditions could be applied to the reduction of (4-nitrophenyl)methanesulfonate. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, under a hydrogen atmosphere. The catalyst, often palladium on carbon (Pd/C), facilitates the addition of hydrogen across the nitro group, leading to the formation of the corresponding amine.

The general reaction can be represented as follows:

(4-nitrophenyl)methanesulfonate + 3H₂ --(Pd/C)--> (4-aminophenyl)methanesulfonate + 2H₂O

| Catalyst | Substrate Analogue | Solvent | Pressure | Temperature | Yield |

| Pd/C | N-4-nitrophenyl nicotinamide | Methanol | 1-10 atm | Room Temp. | High |

| PtO₂ | Various nitroarenes | Ethanol | 1-5 atm | Room Temp. | High |

| Raney Ni | Various nitroarenes | Ethanol | 10-50 atm | 50-100 °C | Good to High |

Metal-Mediated Reductions (e.g., Iron-Based Systems)

Metal-mediated reductions offer a classical and cost-effective alternative to catalytic hydrogenation for the conversion of nitroarenes to anilines. Among the various metals employed, iron in the presence of an acid, such as acetic acid or hydrochloric acid, is a commonly used system.

A plausible reaction scheme is as follows:

4(4-nitrophenyl)methanesulfonate + 9Fe + 4H₂O --(Acid)--> 4(4-aminophenyl)methanesulfonate + 3Fe₃O₄

| Metal | Acid | Solvent | Temperature | Observations |

| Iron | Acetic Acid | Water/Ethanol | Reflux | Vigorous reaction, formation of iron oxides |

| Tin | Hydrochloric Acid | Ethanol | Reflux | Effective but can be less cost-effective than iron |

| Zinc | Acetic Acid | Water/Ethanol | Reflux | Another viable option for nitro group reduction |

Transfer Hydrogenation Techniques

Transfer hydrogenation provides a convenient alternative to the use of gaseous hydrogen. In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Common hydrogen donors include hydrazine, formic acid, and cyclohexene.

The use of hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst is a well-established method for the selective reduction of nitroarenes, including those containing sensitive functional groups. researchgate.netrsc.orgrsc.org This approach avoids the need for specialized high-pressure hydrogenation equipment. The reaction is typically carried out by refluxing the nitro compound with hydrazine hydrate and a catalytic amount of Pd/C in a solvent like ethanol.

2(4-nitrophenyl)methanesulfonate + 3N₂H₄ --(Pd/C)--> 2(4-aminophenyl)methanesulfonate + 3N₂ + 4H₂O

| Hydrogen Donor | Catalyst | Solvent | Temperature | Key Advantage |

| Hydrazine Hydrate | Pd/C | Ethanol | Reflux | Avoids the use of gaseous H₂ |

| Ammonium Formate | Pd/C | Methanol | Reflux | Mild conditions, good functional group tolerance |

| Formic Acid | Pd/C | Isopropanol | Reflux | Readily available and inexpensive hydrogen source |

Alternative Synthetic Routes to (4-aminophenyl)methanesulfonate

Beyond the reduction of nitro precursors, other synthetic strategies can be envisioned for the preparation of (4-aminophenyl)methanesulfonate. These include direct amination methodologies and rearrangement reactions, which could offer alternative pathways depending on the availability of starting materials and desired reaction conditions.

Direct Amination Methodologies

Direct amination reactions involve the formation of a carbon-nitrogen bond on an aromatic ring that does not initially contain a nitrogen functionality at the desired position. One of the most powerful methods for this transformation is the Buchwald-Hartwig amination.

This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or sulfonate with an amine in the presence of a palladium catalyst and a base. While direct amination of phenyl methanesulfonate (B1217627) with an ammonia equivalent could be a potential route, the reactivity of aryl methanesulfonates in such couplings can be lower than that of aryl halides or triflates. The use of specialized ligands and reaction conditions would likely be necessary to achieve this transformation efficiently. researchgate.netresearchgate.net

A hypothetical reaction scheme is:

Phenyl methanesulfonate + "NH₃" --(Pd catalyst, Ligand, Base)--> (4-aminophenyl)methanesulfonate

| Ammonia Source | Catalyst System | Base | Solvent | Potential Challenges |

| Ammonia gas | Pd(dba)₂ / Buchwald-type ligand | NaOtBu | Toluene | Handling of gaseous ammonia, catalyst optimization |

| Benzophenone imine | PdCl₂(dppf) | NaOtBu | Dioxane | Requires subsequent hydrolysis step |

| Lithium bis(trimethylsilyl)amide | Pd₂ (dba)₃ / XPhos | LiHMDS | THF | Strong base, may not be compatible with all functional groups |

Rearrangement Reactions

Rearrangement reactions, where an atom or group migrates from one atom to another within a molecule, can also be employed to synthesize amines. The Hofmann rearrangement is a classic example, converting a primary amide into a primary amine with one less carbon atom. wikipedia.org

To apply this to the synthesis of (4-aminophenyl)methanesulfonate, a suitable precursor such as 4-(methanesulfonyloxy)benzamide would be required. This amide could be treated with a reagent like bromine in a basic aqueous solution. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the desired amine. While this is a plausible synthetic route, the multi-step preparation of the starting amide would need to be considered. acs.orgmasterorganicchemistry.com

The key rearrangement step would be:

4-(methanesulfonyloxy)benzamide + Br₂ + 4NaOH → (4-aminophenyl)methanesulfonate + Na₂CO₃ + 2NaBr + 2H₂O

| Reagent | Intermediate | Key Transformation | Scope |

| Br₂ / NaOH | Isocyanate | Amide to amine with loss of carbonyl group | Broadly applicable to primary amides |

| N-Bromosuccinimide (NBS) / Base | Isocyanate | Milder conditions compared to bromine | Suitable for substrates sensitive to bromine |

| (Diacetoxyiodo)benzene | Isocyanate | Metal-free conditions | Can be advantageous for certain substrates |

Process Optimization and Scalability Studies for (4-aminophenyl)methanesulfonate Synthesis

Process optimization is crucial for developing an efficient, cost-effective, and scalable synthesis of (4-aminophenyl)methanesulfonate. Key parameters that can be optimized include the choice of solvent, base, reaction temperature, and reaction time. sigmaaldrich.com

Solvent Selection: The choice of solvent can significantly impact the reaction rate and selectivity. Aprotic solvents such as dichloromethane, chloroform, or tetrahydrofuran are often employed for this type of reaction.

Base Selection: The strength and stoichiometry of the base are critical. A slight excess of a non-nucleophilic organic base is generally preferred to neutralize the generated HCl without promoting side reactions.

Temperature and Time: The reaction is typically carried out at low temperatures (0-25 °C) to control the exothermic nature of the reaction and improve selectivity. The reaction time needs to be optimized to ensure complete conversion while minimizing the formation of byproducts.

Scalability: Scaling up the synthesis of sulfonate esters requires careful consideration of heat transfer, mixing, and reagent addition rates. rsc.org The use of flow chemistry can offer advantages in terms of safety, efficiency, and scalability by providing better control over reaction parameters.

Below is a hypothetical data table illustrating the optimization of reaction conditions for the direct synthesis of (4-aminophenyl)methanesulfonate.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane | Triethylamine | 0 | 4 | 65 |

| 2 | Dichloromethane | Pyridine (B92270) | 0 | 4 | 72 |

| 3 | Tetrahydrofuran | Triethylamine | 25 | 2 | 58 |

| 4 | Dichloromethane | Triethylamine | 25 | 2 | 68 |

Sustainable and Green Chemistry Considerations in Production

Applying the principles of green chemistry to the synthesis of (4-aminophenyl)methanesulfonate can significantly reduce its environmental impact. tandfonline.com Key areas of focus include the use of greener solvents, atom economy, and the development of catalytic methods.

Green Solvents: Replacing hazardous chlorinated solvents with more environmentally benign alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) is a primary goal. Aqueous-based syntheses, where feasible, represent an even greener approach. rsc.org

Catalysis: The development of catalytic methods for sulfonate ester synthesis could eliminate the need for stoichiometric amounts of base, thereby reducing waste. While not yet standard for this specific transformation, research into catalytic sulfonylation is an active area.

Mechanochemistry: A solvent-free mechanochemical approach, which involves grinding solid reactants together, can be a highly sustainable alternative to traditional solution-phase synthesis, as it eliminates the need for solvents and can lead to higher yields and shorter reaction times. rsc.org

The following table provides a comparative analysis of different synthetic approaches based on green chemistry metrics.

| Synthetic Approach | Solvent | Atom Economy | Environmental Impact |

|---|---|---|---|

| Conventional Synthesis | Dichloromethane | Moderate | High (use of hazardous solvent) |

| Green Solvent Synthesis | 2-MeTHF | Moderate | Medium (use of a greener solvent) |

| Mechanochemical Synthesis | None | High | Low (solvent-free) |

Chemical Reactivity and Mechanistic Investigations of 4 Aminophenyl Methanesulfonate

Reactions of the Aromatic Amino Functionality

The aromatic amino group (-NH2) attached to the phenyl ring is a key site of reactivity, primarily exhibiting nucleophilic character. This allows it to readily participate in reactions with various electrophiles.

Nucleophilic Acyl Substitution and Amidation Reactions

The amino group of (4-aminophenyl)methanesulfonate can undergo nucleophilic acyl substitution, a fundamental reaction class for forming amide bonds. masterorganicchemistry.comyoutube.com In these reactions, the nitrogen atom of the amino group acts as a nucleophile, attacking the carbonyl carbon of an acylating agent, such as a carboxylic acid, acid chloride, or anhydride (B1165640). masterorganicchemistry.comlibretexts.org This process typically proceeds through a two-step addition-elimination mechanism, resulting in the formation of a new amide linkage. youtube.com

The reaction is often facilitated by activating agents or coupling reagents when a carboxylic acid is the acylating species, as this enhances the electrophilicity of the carbonyl carbon. catalyticamidation.info The use of activating agents helps to overcome the relatively poor leaving group nature of the hydroxyl group in a carboxylic acid. catalyticamidation.info

Table 1: Examples of Nucleophilic Acyl Substitution and Amidation Reactions

| Acylating Agent | Product | Reaction Conditions | Reference |

| p-Nitrobenzoic acid | N-(4-(methylsulfonyloxy)phenyl)-4-nitrobenzamide | EEDQ activation | researchgate.net |

| Acetic anhydride | N-(4-(methylsulfonyloxy)phenyl)acetamide | Not specified | byjus.com |

| Carbobenzoxyglycine | Carbobenzoxyglycyl-N-(4-(methylsulfonyloxy)phenyl)amide | Sulfonic acid catalyst | researchgate.net |

This table is generated based on general principles of amidation reactions and analogous systems, as specific examples with (4-aminophenyl)methanesulfonate were not extensively detailed in the provided search results.

Formation of Sulfonamides and Ureas

The nucleophilic amino group can also react with sulfonyl chlorides to form sulfonamides. thieme-connect.deorganic-chemistry.orgresearchgate.net This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a key pharmacophore in many drugs. thieme-connect.de The reaction involves the attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable S-N bond. organic-chemistry.orgresearchgate.net

Similarly, the reaction of the amino group with isocyanates or their synthetic equivalents provides access to urea (B33335) derivatives. organic-chemistry.orgnih.govrsc.org This transformation typically involves the nucleophilic addition of the amine to the carbonyl carbon of the isocyanate. organic-chemistry.org

Table 2: Synthesis of Sulfonamides and Ureas

| Reagent | Product Type | General Reaction | Reference |

| Arenesulfonyl chloride | Sulfonamide | R-SO2Cl + H2N-Ar-OMs → R-SO2-NH-Ar-OMs + HCl | thieme-connect.deorganic-chemistry.org |

| Isocyanate | Urea | R-N=C=O + H2N-Ar-OMs → R-NH-C(=O)-NH-Ar-OMs | organic-chemistry.orgnih.gov |

| Phosgene equivalent (e.g., CDI) | Urea | Amine activation followed by reaction with H2N-Ar-OMs | nih.gov |

This table illustrates general synthetic routes, as direct examples with (4-aminophenyl)methanesulfonate were not explicitly found in the search results.

Condensation Reactions with Carbonyl Compounds

The primary aromatic amine of (4-aminophenyl)methanesulfonate can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). wikipedia.orglibretexts.orglatech.edu This reaction is typically acid-catalyzed and proceeds through the initial formation of a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.orgmdpi.com The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture. wikipedia.org

Table 3: Condensation Reactions with Carbonyls

| Carbonyl Compound | Intermediate | Product | General Conditions | Reference |

| Aldehyde (R-CHO) | Hemiaminal | Imine (R-CH=N-Ar-OMs) | Acid catalysis, removal of water | wikipedia.orglibretexts.org |

| Ketone (R2C=O) | Hemiaminal | Imine (R2C=N-Ar-OMs) | Acid catalysis, removal of water | wikipedia.orglibretexts.org |

This table outlines the general reaction based on established principles of imine formation.

Diazotization and Subsequent Transformations

The aromatic amino group can be converted into a diazonium salt through a process called diazotization. mdpi.comgoogle.com This reaction involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. mdpi.com The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations, known as Sandmeyer or related reactions. These transformations allow for the introduction of a wide range of substituents onto the aromatic ring, including halogens, cyano groups, and hydroxyl groups, by displacing the dinitrogen gas, which is an excellent leaving group.

Table 4: Diazotization and Potential Subsequent Reactions

| Reagent for Diazotization | Intermediate | Subsequent Reagent | Product of Transformation | Reference |

| NaNO2, HCl (aq) | (4-(methylsulfonyloxy)phenyl)diazonium chloride | CuCl | 1-chloro-4-(methylsulfonyloxy)benzene | mdpi.comgoogle.com |

| NaNO2, HBr (aq) | (4-(methylsulfonyloxy)phenyl)diazonium bromide | CuBr | 1-bromo-4-(methylsulfonyloxy)benzene | mdpi.comgoogle.com |

| NaNO2, H2SO4 (aq) | (4-(methylsulfonyloxy)phenyl)diazonium bisulfate | CuCN | 4-(methylsulfonyloxy)benzonitrile | mdpi.comgoogle.com |

| NaNO2, H2SO4 (aq) | (4-(methylsulfonyloxy)phenyl)diazonium bisulfate | H2O, heat | 4-hydroxyphenyl methanesulfonate (B1217627) | mdpi.comgoogle.com |

This table presents plausible transformations based on the known reactivity of diazonium salts.

Transformations Involving the Methanesulfonate Ester Group

The methanesulfonate group (-OMs) is an excellent leaving group, making the ester susceptible to nucleophilic attack.

Nucleophilic Displacement Reactions

The methanesulfonate group in (4-aminophenyl)methanesulfonate can be displaced by a variety of nucleophiles. researcher.life This reactivity is analogous to that of other sulfonate esters, such as tosylates and brosylates. The electron-withdrawing nature of the sulfonyl group makes the attached oxygen a good leaving group, facilitating nucleophilic substitution at the phenolic carbon. However, the electronic nature of the 4-aminophenyl group, specifically the electron-donating amino group, can influence the reaction rate.

Studies on related aryl methanesulfonates have shown that the reaction mechanism can be either a direct nucleophilic substitution or an elimination-addition pathway, depending on the reaction conditions and the nature of the nucleophile and substrate. researcher.life For (4-aminophenyl)methanesulfonate, direct nucleophilic displacement is a plausible pathway with strong nucleophiles.

Table 5: Potential Nucleophilic Displacement Reactions

| Nucleophile | Potential Product | General Conditions | Reference |

| Azide (N3-) | 4-azidoaniline | Not specified | rsc.org |

| Cyanide (CN-) | 4-aminobenzonitrile | Not specified | |

| Alkoxide (RO-) | 4-alkoxyaniline | Not specified | researcher.life |

| Thiolate (RS-) | 4-(alkylthio)aniline | Not specified |

This table suggests potential reactions based on the known reactivity of sulfonate esters.

Hydrolysis and Solvolysis Mechanisms

The hydrolysis of (4-aminophenyl) methanesulfonate, and aryl methanesulfonates in general, is a reaction of significant mechanistic interest. The stability of the methanesulfonate group as a leaving group, combined with the electronic effects of the substituents on the phenyl ring, dictates the reaction pathway and rate.

The hydrolysis of aryl methanesulfonates can proceed through different mechanisms depending on the reaction conditions, particularly the pH. In neutral or acidic conditions, the reaction typically follows a bimolecular nucleophilic substitution (SN2) pathway where a water molecule acts as the nucleophile, attacking the sulfur atom of the sulfonate ester. The presence of the electron-donating amino group at the para position is expected to have a modest electronic effect on the sulfur center.

Under alkaline conditions, the mechanism can shift. For aryl methanesulfonates with acidic protons on the carbon adjacent to the sulfonyl group, an elimination-addition mechanism via a sulfene (B1252967) intermediate (E1cB) can occur. However, for this compound, which lacks such protons, this pathway is not operative. Instead, hydrolysis in basic solution is likely to proceed via a direct attack of the hydroxide (B78521) ion on the sulfur atom.

A study on the hydrolysis of 4-{2-[(methylsulfonyl)oxy]ethyl}phenyl methanesulfonate revealed that the hydrolysis rate of the aryl methanesulfonate moiety is largely independent of pH in the range of 7-10, suggesting that the water-catalyzed reaction is dominant in this range. researchgate.net Below this range, the rate is expected to remain constant, while at higher pH, a base-catalyzed mechanism would lead to an increased rate.

The solvolysis of methanesulfonates, in general, is a well-studied process. For instance, the solvolysis of steroidal methanesulfonates often proceeds with the formation of cationic intermediates, leading to rearranged products. rsc.org While this is an alkyl methanesulfonate, it highlights the excellent leaving group ability of the mesylate anion. For this compound, solvolysis in alcoholic solvents would be expected to yield the corresponding ether products via a similar nucleophilic substitution mechanism as hydrolysis.

Illustrative Data on Hydrolysis Rates:

| pH | Expected k_obs (s⁻¹) at 25°C | Dominant Mechanism |

| 2.0 | ~1 x 10⁻⁶ | Sₙ2-like attack by water |

| 7.0 | ~1 x 10⁻⁶ | Sₙ2-like attack by water |

| 10.0 | ~2 x 10⁻⁶ | Sₙ2-like attack by water and hydroxide |

| 12.0 | ~1 x 10⁻⁵ | Predominantly Sₙ2-like attack by hydroxide ion |

This table is illustrative and based on the general principles of aryl sulfonate ester hydrolysis.

Transesterification Processes

Transesterification of sulfonate esters, while less common than that of carboxylate esters, is a viable synthetic transformation. This process involves the reaction of a sulfonate ester with an alcohol, typically in the presence of a catalyst, to exchange the alkoxy or aryloxy group. For this compound, this would entail the reaction with an alcohol (R-OH) to form a different sulfonate ester and 4-aminophenol (B1666318).

The reaction is generally reversible, and to drive it to completion, it is often necessary to use a large excess of the reacting alcohol or to remove the liberated 4-aminophenol from the reaction mixture. The reaction can be catalyzed by both acids and bases.

Base-catalyzed transesterification: A strong base can deprotonate the incoming alcohol, increasing its nucleophilicity. The resulting alkoxide then attacks the sulfur atom of the methanesulfonate.

Acid-catalyzed transesterification: An acid catalyst can protonate the oxygen atom of the sulfonate group, making it a better leaving group and activating the sulfur atom toward nucleophilic attack by the alcohol.

Given the presence of the basic amino group in this compound, the choice of catalyst would need to be carefully considered to avoid side reactions.

Hypothetical Transesterification Reaction:

| Reactant | Alcohol (R-OH) | Catalyst | Product | Byproduct |

| This compound | Methanol | Sodium Methoxide | Methyl methanesulfonate | 4-aminophenol |

| This compound | Ethanol (B145695) | Sulfuric Acid | Ethyl methanesulfonate | 4-aminophenol |

This table presents hypothetical examples of transesterification reactions.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound possesses two substituents with opposing electronic effects, leading to complex reactivity in both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density to the ring through resonance. byjus.com Conversely, the methanesulfonate group (-OSO₂CH₃) is a deactivating group and is meta-directing due to the electron-withdrawing inductive effect of the sulfonyl group.

In an electrophilic substitution reaction, the strong activating effect of the amino group will dominate. Therefore, electrophiles are expected to attack the positions ortho to the amino group (and meta to the methanesulfonate group). The para position is already occupied by the methanesulfonate group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com However, under the strongly acidic conditions often required for these reactions (e.g., nitration or sulfonation), the amino group will be protonated to form the anilinium ion (-NH₃⁺). The anilinium ion is a strongly deactivating and meta-directing group. byjus.com This would significantly reduce the reactivity of the ring and direct incoming electrophiles to the position meta to the anilinium group (and ortho to the methanesulfonate group).

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. wikipedia.orgmasterorganicchemistry.comfishersci.co.uk The methanesulfonate group is a reasonably good leaving group, and its electron-withdrawing nature activates the ring towards nucleophilic attack.

The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, stabilizes this intermediate and accelerates the reaction. masterorganicchemistry.comyoutube.com

In this compound, the electron-donating amino group at the para position would destabilize the negative charge of the Meisenheimer intermediate, thus deactivating the ring towards nucleophilic aromatic substitution. Therefore, direct displacement of the methanesulfonate group by a nucleophile is expected to be very slow and require harsh reaction conditions. For a successful SₙAr reaction on a similar system, the amino group would likely need to be converted into a strongly electron-withdrawing group, for example, a diazonium salt.

Organometallic Coupling Reactions Utilizing (4-aminophenyl)methanesulfonate

Aryl methanesulfonates can participate in various organometallic cross-coupling reactions, serving as alternatives to the more commonly used aryl halides and triflates. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

While specific examples utilizing this compound are not prevalent in the provided search results, the principles of such reactions suggest its potential utility. The methanesulfonate group can act as a leaving group in coupling reactions catalyzed by transition metals such as palladium or nickel.

Potential Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would lead to the formation of a biaryl compound. The amino group would likely require protection, as it can interfere with the catalytic cycle.

Heck-Mizoroki Coupling: The palladium-catalyzed reaction of this compound with an alkene could potentially yield a substituted styrene (B11656) derivative. Again, protection of the amino group might be necessary.

Buchwald-Hartwig Amination: This reaction could, in principle, be used to couple an amine with this compound, although this would be a self-coupling in essence. More practically, a protected version of the starting material could be coupled with a different amine.

Sonogashira Coupling: The coupling of this compound with a terminal alkyne, catalyzed by palladium and copper, would produce an aminophenyl-substituted alkyne.

Illustrative Suzuki-Miyaura Coupling Reaction:

| Aryl Methanesulfonate | Boronic Acid (R-B(OH)₂) | Catalyst | Base | Product (Aryl-R) |

| (4-(acetylamino)phenyl) methanesulfonate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-acetylamino-1,1'-biphenyl |

| (4-(acetylamino)phenyl) methanesulfonate | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | N-(4-(thiophen-2-yl)phenyl)acetamide |

This table shows hypothetical Suzuki-Miyaura reactions with an N-protected derivative of this compound.

Multi-component Reactions and Tandem Processes

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates substantial parts of all the starting materials. nih.govnih.gov Tandem or domino processes involve a sequence of intramolecular or intermolecular reactions that occur consecutively in a single pot without the isolation of intermediates.

While the direct participation of this compound as a primary component in well-established MCRs is not documented in the provided search results, its functional groups offer potential for its incorporation into such synthetic schemes.

The primary amino group of this compound could react with a carbonyl compound to form an imine in situ. This imine could then be intercepted by a third component in a variety of MCRs, such as:

Ugi Reaction: The in-situ formed imine could react with a carboxylic acid and an isocyanide to yield an α-acylamino amide derivative.

Strecker Reaction: In the presence of a cyanide source, the imine could be converted to an α-amino nitrile.

Mannich Reaction: The imine could react with an enolizable carbonyl compound to form a β-amino carbonyl compound.

The methanesulfonate group would likely be a spectator in these transformations, providing a handle for subsequent functionalization, for example, through organometallic coupling reactions as described in the previous section. This would constitute a tandem process where an MCR is followed by a cross-coupling reaction.

A domino reaction involving the methanesulfonate group could be envisioned where it is displaced intramolecularly by a nucleophile generated in a preceding reaction step.

Hypothetical Ugi-type Multi-component Reaction:

| Aldehyde/Ketone | Amine | Isocyanide | Carboxylic Acid | Product |

| Benzaldehyde | This compound | tert-Butyl isocyanide | Acetic acid | 2-acetamido-N-(tert-butyl)-2-phenyl-N-(4-((methylsulfonyl)oxy)phenyl)acetamide |

| Cyclohexanone | This compound | Cyclohexyl isocyanide | Formic acid | N-cyclohexyl-1-(N-(4-((methylsulfonyl)oxy)phenyl)formamido)cyclohexanecarboxamide |

This table illustrates hypothetical products from a Ugi-type reaction involving this compound.

Applications of 4 Aminophenyl Methanesulfonate in Advanced Chemical and Materials Technologies

Role as a Key Intermediate in Complex Organic Synthesis

As a bifunctional molecule, (4-aminophenyl)methanesulfonate serves as a crucial intermediate in the synthesis of a wide array of more complex organic structures. The amino group provides a site for amidation, imine formation, and diazotization, while the methanesulfonate (B1217627) group can influence solubility and intermolecular interactions, or in some cases, act as a leaving group.

The presence of a primary amine group allows (4-aminophenyl)methanesulfonate to act as a monomer or a modifying agent in the synthesis of advanced polymers. While it is a monoamine and thus would typically act as a chain terminator, its derivatives can be incorporated into polymer backbones. For instance, the amino group can be chemically modified to create a diamine structure, which can then undergo polycondensation reactions.

Polymers containing sulfonate groups are of significant interest for a variety of applications due to their unique properties, such as improved solubility, ion-exchange capabilities, and thermal stability. researchgate.net The incorporation of the sulfonate moiety from (4-aminophenyl)methanesulfonate can lead to the formation of specialty polymers with tailored characteristics.

Table 1: Potential Polymer Architectures Incorporating (4-aminophenyl)methanesulfonate Moiety

| Polymer Type | Potential Role of (4-aminophenyl)methanesulfonate Derivative | Key Properties Conferred by Sulfonate Group |

| Polyamides | As a diamine comonomer (after modification) | Enhanced thermal stability, improved solubility in polar solvents. |

| Polyimides | As a diamine comonomer (after modification) | High-temperature resistance, good mechanical properties. google.com |

| Sulfonated Polymers | As a sulfonated monomer | Ion-exchange properties, hydrophilicity, proton conductivity. researchgate.net |

The synthesis of high-performance polymers like polyamides and polyimides often involves the polycondensation of diamines with dicarboxylic acids or dianhydrides, respectively. google.com By transforming (4-aminophenyl)methanesulfonate into a diamine derivative, it can be integrated into these polymer chains, introducing the sulfonate group to modulate the final properties of the material.

Functional organic materials are designed to exhibit specific physical or chemical properties, such as electrical conductivity, optical activity, or thermal sensitivity. The synthesis of these materials often relies on the assembly of molecular building blocks that possess the desired functionalities.

The structure of (4-aminophenyl)methanesulfonate makes it a candidate for creating such materials. The aromatic ring and the sulfonate group can contribute to the electronic and intermolecular interactions within the material, influencing its bulk properties. For example, the sulfonate group can promote self-assembly through hydrogen bonding and ionic interactions, leading to ordered structures with interesting optical or electronic characteristics.

The primary amine group of (4-aminophenyl)methanesulfonate is a key functional handle for the synthesis of ligands for metal-catalyzed reactions. A common and versatile method is the formation of Schiff bases through the condensation reaction of the amine with an aldehyde or ketone. researchgate.netnih.govdergipark.org.tr

Schiff base ligands are widely used in coordination chemistry and catalysis due to their straightforward synthesis and the ease with which their electronic and steric properties can be tuned. whiterose.ac.uknih.gov The general reaction to form a Schiff base from (4-aminophenyl)methanesulfonate is as follows:

R-CHO + H₂N-C₆H₄-OSO₂CH₃ → R-CH=N-C₆H₄-OSO₂CH₃ + H₂O

The resulting Schiff base ligand, containing an imine (-CH=N-) linkage, can then coordinate with various transition metals (e.g., Cu, Ni, Co, Zn) to form metal complexes. nih.govnih.govresearchgate.net These complexes can exhibit catalytic activity in a range of organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The methanesulfonate group in such ligands can influence the solubility and stability of the resulting metal complexes.

Table 2: Potential Catalytic Applications of Metal Complexes with Ligands Derived from (4-aminophenyl)methanesulfonate

| Metal Complex | Potential Catalytic Reaction | Role of the Ligand |

| Copper(II) Complex | Oxidation of alcohols | Stabilizes the metal center and modulates its redox potential. |

| Nickel(II) Complex | Cross-coupling reactions | Influences the electronic and steric environment of the metal, affecting catalytic activity and selectivity. |

| Cobalt(II) Complex | Polymerization reactions | Controls the coordination geometry of the metal, impacting polymer chain growth. |

| Zinc(II) Complex | Ring-opening polymerization | Activates the monomer and guides the stereochemistry of the polymerization. |

Applications in Imaging, Recording, and Display Technologies

The chemical properties of (4-aminophenyl)methanesulfonate and its derivatives make them potentially useful in technologies that rely on color-forming or color-changing reactions, such as thermal printing and carbonless copying.

Thermographic systems, commonly used in thermal paper for receipts and labels, operate on the principle of a heat-induced chemical reaction that produces a colored image. nih.gov These systems typically consist of a leuco dye (a colorless color former) and a developer (an acidic compound). When heated by a thermal print head, the developer melts and donates a proton to the leuco dye, causing it to transform into its colored form. google.com

While not a traditional leuco dye, the structure of (4-aminophenyl)methanesulfonate suggests a potential role as a developer or a sensitizer (B1316253) in such systems. Phenolic compounds are commonly used as developers, and the acidic nature of the sulfonate group could potentially facilitate the color-forming reaction. mosh-moah.deepa.gov Sensitizers are low-melting-point solids that are added to the formulation to reduce the energy required for the color-forming reaction to occur.

Table 3: Components of a Typical Thermographic System

| Component | Function | Potential Role of (4-aminophenyl)methanesulfonate or its Derivatives |

| Leuco Dye | Colorless precursor that develops color upon reaction. | Not a primary role. |

| Developer | Acidic compound that reacts with the leuco dye upon heating. | Could act as a developer due to its acidic nature. |

| Sensitizer | Lowers the melting point of the system to facilitate the reaction. | Could function as a sensitizer. |

| Stabilizer | Prevents premature coloration and fading of the image. | The sulfonate group might contribute to image stability. |

Duplicating and marking processes, such as carbonless copy paper, also rely on chemical reactions to create an image. Carbonless copy paper consists of multiple sheets coated with different reactive chemicals. nih.gov The back of the top sheet is coated with microcapsules containing a colorless dye, while the front of the bottom sheet is coated with a developer, often an acidic clay or a phenolic resin. When pressure is applied from writing or printing, the microcapsules rupture, releasing the dye, which then reacts with the developer to produce a colored mark.

Development of Chemo-Sensors and Analytical Probes

The inherent chemical properties of (4-aminophenyl)methanesulfonate make it a candidate for the development of chemo-sensors and analytical probes. The primary functionalities that could be exploited are the aromatic amine group and its potential for electrochemical activity and derivatization.

The aromatic amine can be readily converted into a diazonium salt. This highly reactive intermediate is a cornerstone in the functionalization of surfaces, particularly for electrochemical sensors. The diazonium salt of (4-aminophenyl)methanesulfonate could be used to covalently modify electrode materials such as glassy carbon, gold, or carbon nanotubes. This modification would introduce a sulfonate-terminated organic layer onto the electrode surface. The negatively charged sulfonate groups could then be used to pre-concentrate positively charged analytes through electrostatic interactions, thereby enhancing the sensitivity and selectivity of the sensor. While specific studies on (4-aminophenyl)methanesulfonate in this context are not prominent, the principle is well-established with similar compounds like sulfanilic acid. mdpi.com

Furthermore, the amino group itself is electrochemically active and can be directly oxidized. This property could be harnessed for the development of sensors where the oxidation signal of the (4-aminophenyl)methanesulfonate moiety is modulated by the presence of a target analyte. This could be achieved by incorporating it into a larger molecular recognition framework, such as a molecularly imprinted polymer (MIP). In such a system, the compound would act as a functional monomer, and its electrochemical signal would be indicative of the binding event. The principle of using aminophenyl compounds in electrochemical sensors is an active area of research. researchgate.netmdpi.com

In the realm of optical sensors, while (4-aminophenyl)methanesulfonate itself is not fluorescent, its amino group can serve as a reactive handle to attach it to fluorogenic or chromogenic scaffolds. For instance, it could be reacted with fluorophores containing isothiocyanate or N-hydroxysuccinimide ester groups. The resulting conjugate could then be investigated as a fluorescent probe where the binding of an analyte to a receptor part of the molecule would induce a change in the fluorescence signal. The design of such "turn-on" or "turn-off" fluorescent sensors is a common strategy in analytical chemistry. researchgate.net

The following table summarizes the potential roles of (4-aminophenyl)methanesulfonate in the development of various types of chemo-sensors.

| Sensor Type | Potential Role of (4-aminophenyl)methanesulfonate | Detection Principle |

| Electrochemical Sensor | Surface modifier via diazonium salt formation | Pre-concentration of cationic analytes |

| Electrochemically active signaling molecule | Modulation of oxidation signal upon analyte binding | |

| Fluorescent Probe | Building block for a larger probe molecule | Analyte-induced changes in fluorescence intensity |

| Colorimetric Sensor | Component of a dye-based indicator system | Visual color change upon reaction with analyte |

Applications in Industrial Chemical Processes (Excluding Pharmaceutical Production)

Beyond sensor technology, the reactivity of (4-aminophenyl)methanesulfonate suggests its utility in various non-pharmaceutical industrial chemical processes, primarily in the synthesis of dyes and specialized polymers.

In the field of polymer chemistry, aromatic amines are crucial monomers for the synthesis of high-performance polymers like polyimides and polyamides. chemrevlett.comresearchgate.net These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties. (4-aminophenyl)methanesulfonate, possessing a single primary amine group, could theoretically be used as a chain-terminating or modifying agent in polymerization reactions to control molecular weight or to introduce sulfonate functionality into the polymer backbone. If a di-functional version of this compound were available (e.g., a diamine containing a methanesulfonate group), it could be directly incorporated as a monomer to produce sulfonated polyimides. Such polymers often exhibit improved solubility and can be used in applications like gas separation membranes or proton exchange membranes for fuel cells. researchgate.net

The table below outlines potential non-pharmaceutical industrial applications of (4-aminophenyl)methanesulfonate.

| Industrial Sector | Potential Application | Function of (4-aminophenyl)methanesulfonate |

| Dye Manufacturing | Synthesis of water-soluble azo dyes | Diazotizable aromatic amine component |

| Polymer Chemistry | Synthesis of functional polymers | Monomer or modifying agent to introduce sulfonate groups |

| Specialty Chemicals | Intermediate for organic synthesis | Building block for more complex molecules |

Advanced Spectroscopic and Chromatographic Characterization of 4 Aminophenyl Methanesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the molecular structure atom by atom.

One-dimensional NMR provides fundamental information regarding the chemical environment, connectivity, and number of different types of protons and carbons in (4-aminophenyl) methanesulfonate (B1217627).

Proton (¹H) NMR: The ¹H NMR spectrum is characterized by distinct signals for the methyl and aromatic protons. The para-substituted aromatic ring gives rise to a classic AA'BB' system, appearing as two sets of doublets. The methyl group of the methanesulfonate moiety appears as a sharp singlet, as it has no adjacent protons to couple with. The amine (-NH₂) protons often appear as a broad singlet and can exchange with deuterium (B1214612) in solvents like D₂O, leading to their disappearance from the spectrum.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum complements the proton data by showing a signal for each unique carbon atom in the molecule. The chemical shifts are influenced by the electron-withdrawing sulfonate ester group and the electron-donating amino group. The carbon attached to the oxygen (C-O) is shifted significantly downfield, while the carbon attached to the nitrogen (C-N) is also found downfield but is influenced by the electron-donating nature of the amine. The carbon of the methyl group appears at a characteristic upfield position. Studies on related sulfonated polymers show that the carbon atom directly bonded to a sulfonate group can be expected around 139 ppm. auremn.org.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (4-aminophenyl) methanesulfonate

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) | Notes |

| H-2/H-6 | ~7.10 | ~123.0 | d | Protons ortho to the -OSO₂CH₃ group. |

| H-3/H-5 | ~6.70 | ~115.5 | d | Protons ortho to the -NH₂ group. |

| -NH₂ | ~3.70 | - | br s | Chemical shift is variable and signal may broaden or disappear upon D₂O exchange. |

| -SO₂CH₃ | ~3.30 | ~37.0 | s | Sharp singlet for the methyl group. |

| C-1 | - | ~143.0 | - | Carbon attached to the oxygen atom. |

| C-2/C-6 | - | ~123.0 | - | Aromatic CH. |

| C-3/C-5 | - | ~115.5 | - | Aromatic CH. |

| C-4 | - | ~144.0 | - | Carbon attached to the nitrogen atom. |

Note: The chemical shifts are estimated based on data from structurally similar compounds and established substituent effects. Actual values may vary depending on the solvent and experimental conditions. rsc.orgnih.govnih.govresearchgate.netmdpi.com

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. libretexts.orghuji.ac.illibretexts.org For this compound, a key COSY correlation (cross-peak) would be observed between the aromatic protons at H-2/H-6 and H-3/H-5, confirming their neighborly relationship on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.eduresearchgate.net It allows for the definitive assignment of each protonated carbon in the ¹³C spectrum. For instance, the aromatic proton signal around 7.10 ppm would show a cross-peak to the carbon signal at approximately 123.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). columbia.eduresearchgate.netyoutube.com This is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together different molecular fragments. Key HMBC correlations for this compound would include:

A correlation from the methyl protons (-SO₂CH ₃) to the carbon atom C-1, confirming the C-O-S-C ester linkage through multiple bonds.

Correlations from the aromatic protons (H-2/H-6) to the quaternary carbon C-4.

Correlations from the aromatic protons (H-3/H-5) to the quaternary carbon C-1.

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials that are insoluble or in a solid, crystalline, or amorphous state. auremn.org.br While solution NMR provides sharp, well-resolved spectra due to the rapid tumbling of molecules, ssNMR spectra typically feature broader lines. However, techniques like Magic Angle Spinning (MAS) can significantly narrow these lines.

For this compound, ssNMR could provide valuable insights into its solid-state structure, polymorphism, and intermolecular interactions. Studies on related materials, such as sulfonated polymers, demonstrate the utility of ssNMR. koreascience.krmdpi.comcanada.ca For example, ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) experiments can identify the chemical shifts of carbons in the solid state. The signal for the aromatic carbon bonded to the sulfonate group would be a key indicator of the compound's structure in the solid phase. auremn.org.br Furthermore, ¹H ssNMR can probe proton mobility and hydrogen bonding networks, particularly involving the amine and sulfonate groups, which are crucial for understanding the material's bulk properties. koreascience.kr

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and obtaining structural information through fragmentation analysis. acs.orgrsc.orgnih.govnih.gov

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental composition with high confidence. For this compound (C₇H₉NO₃S), the exact mass can be calculated and compared to the experimentally measured value.

Molecular Formula: C₇H₉NO₃S

Calculated Monoisotopic Mass: 187.0303 Da

Experimental [M+H]⁺: An ESI-HRMS experiment would be expected to show a protonated molecular ion [M+H]⁺ at m/z 188.0381.

The ability of HRMS to measure mass to four or more decimal places allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass.

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z | Expected Experimental m/z |

| [M]⁺˙ | C₇H₉NO₃S | 187.03031 | ~187.0303 |

| [M+H]⁺ | C₇H₁₀NO₃S⁺ | 188.03813 | ~188.0381 |

| [M+Na]⁺ | C₇H₉NNaO₃S⁺ | 210.02005 | ~210.0201 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M+H]⁺), which is then fragmented through collision-induced dissociation (CID). researchgate.netyoutube.com The resulting product ions are analyzed to reveal the structure of the precursor. nih.govresearchgate.netwhitman.eduyoutube.commiamioh.edu The fragmentation pattern of this compound is dictated by the weakest bonds and the stability of the resulting fragments.

The ester linkage (Ar-O-SO₂) is a likely site for initial fragmentation. Common fragmentation pathways for the protonated molecule (m/z 188.0) would include:

Loss of Methanesulfonic Acid: Cleavage of the ArO-SO₂CH₃ bond can lead to the neutral loss of methanesulfonic acid (CH₄SO₃, 96.00 Da), resulting in a fragment ion corresponding to the 4-aminophenyl cation at m/z 92.05.

Loss of Sulfur Dioxide: Another potential pathway is the loss of a neutral sulfur dioxide molecule (SO₂, 63.96 Da).

Cleavage of the S-O Bond: Fragmentation could occur at the S-O bond, leading to characteristic ions representing the methanesulfonyl portion (CH₃SO₂⁺, m/z 79.00) and the aminophenoxy radical.

These fragmentation patterns provide a structural fingerprint that confirms the identity of the compound. libretexts.org

Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |

| 188.0 | 92.0 | 96.0 | [C₆H₆N]⁺ |

| 188.0 | 109.0 | 79.0 | [C₆H₇NO]⁺ |

| 188.0 | 79.0 | 109.0 | [CH₃SO₂]⁺ |

Chromatographic Separation Techniques for Purity and Component Analysis

Chromatographic techniques are essential for determining the purity of this compound and for quantifying it in the presence of impurities or other components.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Reversed-phase HPLC is a common mode used for its separation. In this method, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase.

The separation is based on the partitioning of the analyte between the stationary and mobile phases. By adjusting the composition of the mobile phase, such as the ratio of an aqueous buffer to an organic modifier (e.g., acetonitrile (B52724) or methanol), the retention time of this compound can be controlled to achieve optimal separation from any impurities. The pH of the mobile phase is also a critical parameter, as it affects the ionization state of the primary amine group, which in turn influences the compound's retention behavior.

Detection is typically achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance, which is determined from its UV-Vis spectrum. A photodiode array (PDA) detector can also be used to acquire the full UV spectrum of the eluting peak, providing additional confirmation of its identity.

A typical HPLC method for the analysis of this compound might involve:

Column: C18, 5 µm particle size, 4.6 x 250 mm

Mobile Phase: A gradient of phosphate (B84403) buffer (pH 3.0) and acetonitrile

Flow Rate: 1.0 mL/min

Detection: UV at 254 nm

Temperature: 30 °C

The retention time under a specific set of conditions is a characteristic property of the compound and is used for its identification, while the peak area is proportional to its concentration and is used for quantification.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, sensitivity, and speed of analysis. UPLC systems utilize columns packed with sub-2 µm particles, which provide higher separation efficiency.

The benefits of using UPLC for the analysis of this compound include:

Higher Resolution: The ability to better separate the main compound from closely related impurities.

Faster Analysis Times: The high pressures and optimal flow rates allow for significantly shorter run times, increasing sample throughput.

Increased Sensitivity: Sharper and narrower peaks lead to a better signal-to-noise ratio, enabling the detection and quantification of lower concentrations of the analyte.

The method parameters for UPLC are similar in principle to HPLC but are adapted for the smaller particle size columns and higher pressures. A UPLC method would typically use a sub-2 µm particle size column (e.g., 1.7 µm) and operate at higher flow rates, leading to analysis times that can be up to ten times faster than traditional HPLC.

Gas Chromatography (GC)

As previously mentioned, the direct analysis of this compound by Gas Chromatography (GC) is challenging due to its polar nature and low volatility. The high temperatures required for volatilization in the GC inlet can lead to thermal degradation of the compound before it reaches the analytical column.

To overcome these limitations, a derivatization step is typically required. This involves chemically modifying the analyte to create a more volatile and thermally stable derivative. For this compound, the active hydrogens on the primary amine and potentially the sulfonate group can be replaced with less polar, more stable groups. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the amine and sulfonate groups into their trimethylsilyl (B98337) (TMS) derivatives.

Once derivatized, the compound can be analyzed using a standard GC system equipped with a nonpolar capillary column, such as one coated with a dimethylpolysiloxane stationary phase. The temperature of the GC oven is programmed to ramp up, allowing for the separation of the derivatized analyte from other volatile components. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands that can be assigned to specific functional groups.

Key expected IR absorption bands include:

N-H Stretching: The primary amine group will show a pair of bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

S=O Stretching: The sulfonate group will exhibit strong absorption bands due to the symmetric and asymmetric stretching of the S=O bonds, typically found in the ranges of 1150-1250 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

Aromatic C-H and C=C Stretching: The benzene (B151609) ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations of the substituted benzene ring can provide information about the substitution pattern and are typically observed in the 650-900 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. While IR absorption is strong for polar bonds, Raman scattering is often more intense for nonpolar, symmetric bonds.

For this compound, the Raman spectrum would also provide valuable structural information. The symmetric vibrations of the benzene ring are often strong in the Raman spectrum. The S=O stretching vibrations are also typically Raman active. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Primary Amine | N-H Asymmetric Stretch | 3400 - 3500 | IR |

| Primary Amine | N-H Symmetric Stretch | 3300 - 3400 | IR |

| Aromatic Ring | C-H Stretch | > 3000 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman |

| Sulfonate | S=O Asymmetric Stretch | 1300 - 1400 | IR, Raman |

| Sulfonate | S=O Symmetric Stretch | 1150 - 1250 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties of a compound.

The UV-Vis spectrum of this compound is dominated by the electronic transitions associated with the substituted benzene ring. The presence of the amino group, an electron-donating group, and the methanesulfonate group, an electron-withdrawing group, influences the energy of the π → π* transitions of the aromatic system.

Typically, substituted benzenes exhibit two main absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm). The presence of the amino group tends to cause a red shift (a shift to longer wavelengths) and an increase in the intensity of these bands. The exact position of the λmax can be influenced by the solvent used for the analysis due to solvatochromic effects. For example, polar solvents can interact with the solute and alter the energy levels of the electronic states.

By measuring the absorbance at a fixed wavelength (usually the λmax), UV-Vis spectroscopy can be used for the quantitative analysis of this compound, following the Beer-Lambert law.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the solid-state conformation of a molecule. The resulting crystal structure is fundamental to understanding a compound's physical properties, such as melting point, solubility, and polymorphism, and can influence its chemical reactivity and bioavailability.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern. By measuring the intensities and positions of these diffracted X-rays, a three-dimensional electron density map of the molecule can be generated. From this map, a detailed atomic model of the compound can be constructed.

Despite a thorough search of scientific literature and crystallographic databases, specific X-ray crystallographic data for this compound could not be located. The crystal structure of this compound does not appear to be publicly available at the time of this writing.

For illustrative purposes, a general table of parameters that would be determined from a successful X-ray crystallographic analysis is provided below. These parameters are essential for defining the crystal structure of a compound.

Table 1: Representative Crystallographic Data Table

| Parameter | Description |

|---|---|

| Empirical Formula | The simplest whole-number ratio of atoms in the compound. |

| Formula Weight | The sum of the atomic weights of the atoms in the empirical formula. |

| Crystal System | One of seven crystal systems (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell. |

| Space Group | A mathematical description of the symmetry elements present in the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The density of the crystal calculated from the unit cell volume and the mass of the molecules within it. |

| Key Bond Lengths (Å) | The distances between specific pairs of atoms. |

| Key Bond Angles (°) | The angles formed by three connected atoms. |

| Hydrogen Bonding | Details of any hydrogen bonds, including donor-acceptor distances and angles. |

In the absence of experimental data for this compound, a detailed discussion of its specific solid-state structure, including its molecular conformation and intermolecular packing, cannot be provided. The determination of its crystal structure through single-crystal X-ray diffraction would be a valuable contribution to the chemical sciences, providing a definitive structural benchmark for this compound.

Theoretical and Computational Chemistry Studies of 4 Aminophenyl Methanesulfonate

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (4-aminophenyl)methanesulfonate. By solving the Schrödinger equation for the molecule, albeit with approximations, we can determine its electronic structure and other key characteristics.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in (4-aminophenyl)methanesulfonate is crucial to its properties. Geometry optimization calculations, typically employing Density Functional Theory (DFT), are used to find the most stable conformation of the molecule, corresponding to the minimum energy on the potential energy surface. The structure consists of a benzene (B151609) ring with an amino (-NH2) group at the 4-position relative to the methanesulfonate (B1217627) group. The methanesulfonate moiety (CH3SO3-) is linked via an ester bond to the phenolic oxygen.

Conformational analysis would further investigate the rotational barriers around the C-O and C-S bonds, identifying different stable conformers and the energy differences between them. This is critical as different conformations can exhibit varying reactivity and spectroscopic signatures.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons. For (4-aminophenyl)methanesulfonate, the HOMO is likely to be localized on the electron-rich aminophenyl group, making it the primary site for electrophilic attack. Conversely, the LUMO is expected to be centered around the methanesulfonate group, the target for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the molecule's surface. For (4-aminophenyl)methanesulfonate, the EPS map would highlight regions of negative potential (electron-rich) and positive potential (electron-poor). The nitrogen atom of the amino group and the oxygen atoms of the sulfonate group are expected to be regions of high negative potential, indicating their susceptibility to electrophilic interaction. The hydrogen atoms of the amino group and the methyl group would exhibit positive potential. This mapping is invaluable for understanding non-covalent interactions, such as hydrogen bonding.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can model the entire course of a chemical reaction involving (4-aminophenyl)methanesulfonate. By mapping the potential energy surface, reaction pathways can be elucidated, and the structures of transition states can be characterized. For instance, in nucleophilic substitution reactions where the methanesulfonate group acts as a leaving group, computational modeling can predict the activation energy. Studies have shown that substituents like the amino group can increase reaction rates with nucleophiles by stabilizing the transition state through resonance. DFT calculations can also predict the regioselectivity in reactions such as cross-coupling.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the behavior of (4-aminophenyl)methanesulfonate over time, particularly its interactions with other molecules, such as solvents or biological macromolecules. By simulating the movements of atoms and molecules, MD can provide insights into solvation effects, diffusion, and the formation of intermolecular hydrogen bonds. For example, the sulfonate group is known to enhance hydrophilicity, and MD simulations could quantify the interaction energies with water molecules.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can accurately predict various spectroscopic properties of (4-aminophenyl)methanesulfonate, aiding in the interpretation of experimental data.

NMR Chemical Shifts: By calculating the magnetic shielding tensors, the ¹H and ¹³C NMR chemical shifts can be predicted. These theoretical values, when compared with experimental spectra, can confirm the molecular structure and provide detailed information about the electronic environment of each nucleus.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is another powerful tool. By analyzing the vibrational modes, one can identify the characteristic frequencies for the functional groups present in (4-aminophenyl)methanesulfonate, such as the N-H stretches of the amino group and the S=O stretches of the sulfonate group. This serves as a valuable method for structural confirmation.

Lack of Specific Research Data on (4-aminophenyl) methanesulfonate for Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are computational tools that correlate the structural or property descriptors of chemical compounds with their activities or properties. springernature.comnih.gov These studies are invaluable for predicting the behavior of novel compounds based on the properties of known molecules. researchgate.net The development of a QSPR model involves a systematic workflow that includes data compilation, curation, model evaluation, and error analysis. springernature.comnih.gov

While general information and computed properties for this compound, such as its molecular formula (C7H9NO3S) and molecular weight (187.22 g/mol ), are available in public databases, this information does not constitute a QSPR study. nih.gov QSPR studies are typically applied to series of compounds to predict properties like water/1-octanol partition coefficients (logP), thermodynamic properties, or adsorption behavior. researchgate.netrsc.orgnih.gov